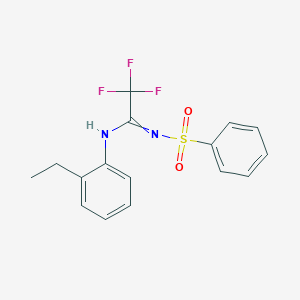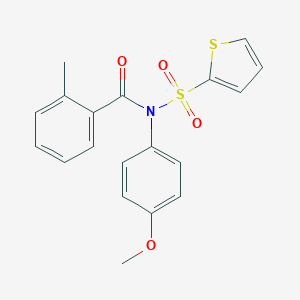![molecular formula C20H19BrN2O6S B284097 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is a synthetic molecule that has gained significant attention in the field of scientific research. The compound has demonstrated potential in various applications, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exhibit its activity by inhibiting the activity of specific enzymes, such as cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve cognitive function and memory. The compound has also demonstrated antitumor activity, leading to cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its ease of synthesis and purification. It is also stable under various conditions, making it suitable for use in various assays. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its activity. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to evaluate its activity against various types of cancer and to optimize its therapeutic potential. Finally, the compound's potential as a material for use in electronic devices and sensors should also be explored.
Méthodes De Synthèse
The synthesis of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves a multi-step process. The initial step involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with ethyl chloroformate to form 2-(ethoxycarbonyl)-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene. The intermediate is then reacted with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a coupling agent to form the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including cholinesterase and acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. The compound has also demonstrated antitumor activity, making it a promising candidate for cancer treatment.
Propriétés
Formule moléculaire |
C20H19BrN2O6S |
|---|---|
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H19BrN2O6S/c1-26-13-7-11(16(21)18(28-3)17(13)27-2)20(25)29-9-15(24)23-19-12(8-22)10-5-4-6-14(10)30-19/h7H,4-6,9H2,1-3H3,(H,23,24) |
Clé InChI |
DBIGOZMOTWJVFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


